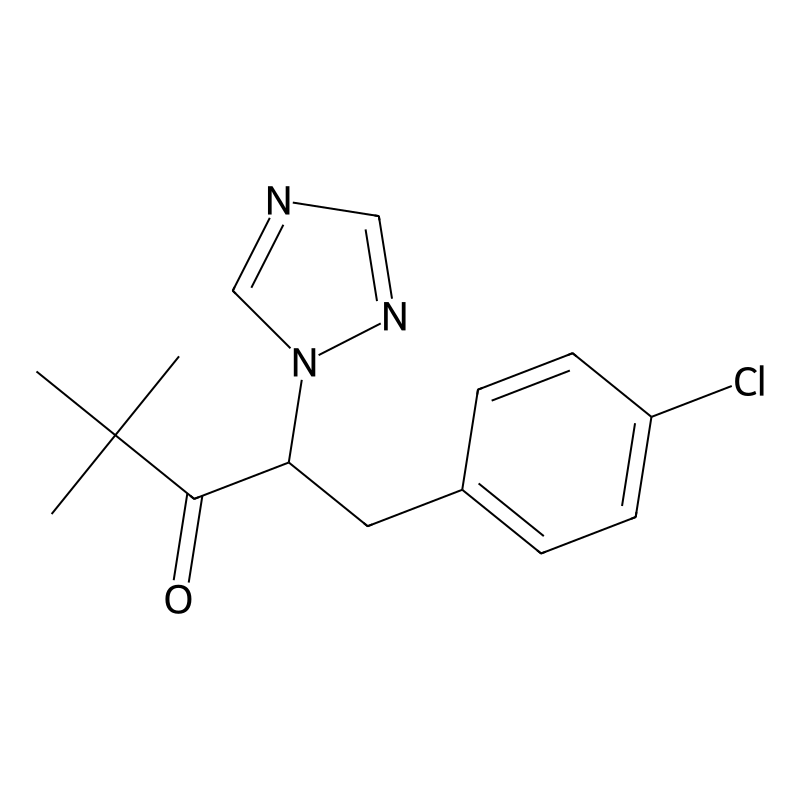

3-Pentanone, 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Plant Growth Inhibition

Paclobutrazol is primarily known for its ability to inhibit gibberellin biosynthesis in plants []. Gibberellins are hormones responsible for promoting cell elongation and various growth processes. By suppressing gibberellin production, paclobutrazol effectively reduces internode length, leading to a dwarfing effect in plants []. This application is particularly valuable in horticulture for managing plant size and promoting bushier growth.

Stress Tolerance Enhancement

Research suggests that paclobutrazol can improve plant tolerance to various environmental stresses, including drought, salinity, and cold []. The mechanism behind this effect is not fully understood, but it's believed to be linked to the compound's influence on gene expression and antioxidant defense systems in plants [].

3-Pentanone, 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)- is an organic compound characterized by a complex structure that includes a pentanone backbone, a chlorophenyl group, and a triazole moiety. Its molecular formula is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The compound is notable for its potential applications in various fields, particularly in agriculture as a fungicide.

- Hydrogenation: The compound can be reduced to form corresponding alcohols or alkanes under catalytic hydrogenation conditions.

- Nucleophilic Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

- Condensation Reactions: The presence of the triazole moiety allows for potential condensation reactions with aldehydes or other electrophiles.

The biological activity of 3-Pentanone, 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)- suggests its potential as a fungicide. Its structure indicates that it may inhibit fungal growth through interference with specific metabolic pathways. Research indicates that compounds with similar structures exhibit antifungal properties, making this compound a candidate for agricultural applications.

Several synthesis methods have been reported for producing 3-Pentanone, 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-:

- Condensation Reaction:

- Hydrogenation Method:

- Alternative Synthetic Routes:

The primary applications of 3-Pentanone, 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)- include:

- Agriculture: As a fungicide to protect crops from fungal diseases.

- Pharmaceuticals: Potential use in drug development due to its biological activity.

- Chemical Industry: As an intermediate for synthesizing other chemical compounds.

Several compounds share structural similarities with 3-Pentanone, 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(4-Chlorophenyl)-3-pentanone | Lacks triazole group | Exhibits different biological activity |

| Tebuconazole | Contains triazole but different substituents | Widely used as a fungicide |

| 4-Chloroacetophenone | Similar aromatic structure | Used in organic synthesis but lacks ketone functionality |

Uniqueness

The unique combination of the chlorophenyl group and the triazole moiety in this compound distinguishes it from others by potentially enhancing its fungicidal efficacy while providing avenues for further functionalization in synthetic chemistry.

XLogP3

GHS Hazard Statements

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard